Dihexyl oxalate
CAS No.: 20602-87-3
Cat. No.: VC14182712
Molecular Formula: C14H26O4
Molecular Weight: 258.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20602-87-3 |
|---|---|
| Molecular Formula | C14H26O4 |
| Molecular Weight | 258.35 g/mol |
| IUPAC Name | dihexyl oxalate |
| Standard InChI | InChI=1S/C14H26O4/c1-3-5-7-9-11-17-13(15)14(16)18-12-10-8-6-4-2/h3-12H2,1-2H3 |
| Standard InChI Key | VIGLJKSIDLNMGH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC(=O)C(=O)OCCCCCC |
Introduction
Structural and Molecular Characteristics
Dihexyl oxalate belongs to the family of oxalic acid esters, characterized by two hexyl groups (-C₆H₁₃) esterified to the carboxyl groups of oxalic acid. Its IUPAC name, dihexyl oxalate, reflects this structure, with the oxalate ion serving as the core scaffold. The molecular formula (C₁₄H₂₆O₄) corresponds to a molecular weight of 258.35 g/mol . The ester’s linear alkyl chains confer hydrophobic properties, distinguishing it from shorter-chain oxalate esters like dimethyl or diethyl oxalate, which exhibit higher polarity.
The compound’s canonical SMILES representation (CCCCCCOC(=O)C(=O)OCCCCCC) illustrates the symmetrical arrangement of the two hexyl groups around the oxalate backbone. This symmetry influences its crystallinity and melting behavior, though specific thermal data (e.g., melting point) remain unrecorded in accessible literature. Spectroscopic fingerprints, such as infrared (IR) bands for carbonyl (C=O) and ester (C-O) groups, align with those of related oxalate esters, typically appearing near 1740 cm⁻¹ and 1250 cm⁻¹, respectively .
Synthesis and Manufacturing Processes
The synthesis of dihexyl oxalate typically follows classical esterification protocols. A two-step approach is commonly employed:
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Acid-Catalyzed Esterification: Oxalic acid reacts with excess hexanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups of hexanol displace oxalic acid’s protons, forming water as a byproduct.
This method mirrors protocols used for shorter-chain oxalate esters, though reaction times and temperatures may vary due to hexanol’s higher boiling point (157°C) .
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Purification: Crude dihexyl oxalate is purified via fractional distillation or recrystallization to achieve >95% purity. Solvent choice (e.g., ethanol or acetone) impacts yield, as demonstrated in studies optimizing monoalkyl oxalate synthesis .
Recent advances in green chemistry have explored solvent-free esterification and enzymatic catalysis to reduce environmental impact. For instance, lipases immobilized on mesoporous silica show promise in catalyzing ester bonds under mild conditions, though scalability remains a challenge .
Physicochemical Properties
Dihexyl oxalate’s properties derive from its bifunctional ester structure and long alkyl chains:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₆O₄ |
| Molecular Weight | 258.35 g/mol |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., THF, acetone) |
| Hydrophobicity (LogP) | Estimated 4.2–4.5 |
| Stability | Hydrolyzes under acidic/alkaline conditions |
The compound’s hydrophobicity facilitates its use in non-aqueous systems, while its ester groups enable participation in transesterification reactions. Stability studies indicate susceptibility to hydrolysis at elevated temperatures, releasing hexanol and oxalic acid . This reactivity is leveraged in controlled-release applications, though such uses remain speculative without direct evidence.
Future Research Directions
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Catalytic Hydrogenation: Investigating dihexyl oxalate’s behavior in hydrogenation reactors could unveil novel pathways to long-chain diols.
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Biodegradability Studies: Assessing environmental persistence is critical given increasing regulatory scrutiny of ester-based chemicals.
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Pharmaceutical Intermediates: Oxalate esters occasionally serve as prodrugs; dihexyl oxalate’s lipophilicity merits exploration in drug delivery systems.
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